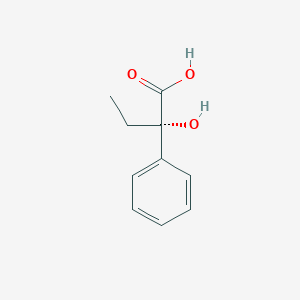

(S)-2-Hydroxy-2-phenylbutyric acid

Description

General Overview of α-Hydroxy Carboxylic Acids in Organic Synthesis and Chiral Chemistry

α-Hydroxy carboxylic acids (AHAs) are a class of organic compounds characterized by a carboxylic acid functional group and a hydroxyl group on the adjacent carbon atom. They are widely found in nature and are versatile building blocks in organic synthesis. nih.gov Their two functional groups, the hydroxyl and carboxyl moieties, can be readily modified, allowing for the construction of a diverse array of more complex molecules. nih.gov

In chiral chemistry, α-hydroxy acids are particularly important as they can serve as chiral synthons. nih.gov The synthesis of enantiomerically pure or enriched α-hydroxy acids is a key focus in asymmetric synthesis. acs.orgtamu.edu Various methods have been developed for their preparation, including the diazotization of chiral α-amino acids, which has proven to be an efficient route for many of these compounds. acs.org Other approaches involve the use of chiral catalysts or starting from commercially available chiral precursors. acs.orgacs.org The ability to produce these compounds with high stereochemical control is crucial for their application in fields such as pharmaceutical development and materials science. rijournals.com

Importance of Chirality in Advanced Chemical Structures and Stereochemical Control

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry with profound implications in various scientific disciplines. numberanalytics.comlongdom.org Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit different biological activities. numberanalytics.comrsc.org For instance, in the pharmaceutical industry, one enantiomer of a drug may be therapeutically active, while the other could be inactive or even cause adverse effects. longdom.orgrsc.org This necessitates the development of stereoselective synthetic methods to produce single enantiomers of drug candidates. rsc.orgnih.gov

The control of stereochemistry is also critical in agrochemicals, where different enantiomers can have varying pesticidal activities and toxicities. numberanalytics.com Similarly, in the flavor and fragrance industry, the sensory properties of chiral molecules can differ significantly between enantiomers. numberanalytics.com The ability to control the three-dimensional arrangement of atoms in a molecule allows chemists to design and create new materials with unique properties. rijournals.comnumberanalytics.com

Structural Characteristics and Stereochemical Context of (S)-2-Hydroxy-2-phenylbutyric Acid as a Chiral Tertiary α-Hydroxy Acid

This compound is a specific type of α-hydroxy acid known as a chiral tertiary α-hydroxy acid. Its structure features a chiral center at the second carbon atom, which is bonded to a hydroxyl group, a carboxyl group, a phenyl group, and an ethyl group. nih.gov The " (S)" designation refers to the specific spatial arrangement of these groups around the chiral center.

The presence of a tertiary alcohol and a carboxylic acid on the same chiral center makes this compound a valuable and challenging synthetic target. acs.orgnih.gov The synthesis of chiral tertiary alcohols and their derivatives is an active area of research due to their presence in many biologically active compounds. nih.govresearchgate.net

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₃ nih.govguidechem.com |

| Molecular Weight | 180.20 g/mol nih.govguidechem.com |

| IUPAC Name | (S)-2-hydroxy-2-phenylbutanoic acid guidechem.com |

| CAS Number | 24256-91-5 guidechem.com |

| Topological Polar Surface Area | 57.5 Ų guidechem.com |

| Hydrogen Bond Donor Count | 2 guidechem.com |

| Hydrogen Bond Acceptor Count | 3 guidechem.com |

| Rotatable Bond Count | 3 guidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-hydroxy-2-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-10(13,9(11)12)8-6-4-3-5-7-8/h3-7,13H,2H2,1H3,(H,11,12)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCBZFRDGXIZIP-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@](C1=CC=CC=C1)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24256-91-5 | |

| Record name | (2S)-2-hydroxy-2-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enantioselective Synthesis Methodologies for 2 Hydroxy 2 Phenylbutyric Acid and Analogues

Chemo-Catalytic Approaches to Chiral α-Hydroxy Acids

Chemical catalysis provides powerful tools for asymmetric synthesis, enabling the construction of chiral centers with high precision. These methods often rely on the use of chiral catalysts to control the stereochemical outcome of a reaction.

Asymmetric Hydrogenation of α-Keto Acid Precursors

Asymmetric hydrogenation of prochiral ketones, particularly α-keto acids and their esters, represents one of the most direct and atom-efficient methods for producing chiral α-hydroxy acids. nih.gov This transformation involves the addition of hydrogen across the carbonyl double bond, guided by a chiral metal catalyst to favor the formation of one enantiomer over the other.

The precursor for (S)-2-Hydroxy-2-phenylbutyric acid via this route is 2-oxo-2-phenylbutyric acid. The reaction is typically catalyzed by complexes of transition metals like ruthenium, rhodium, or iridium, coordinated to chiral ligands. The choice of metal and ligand is crucial for achieving high enantioselectivity and conversion. For instance, Ruthenium complexes with chiral diphosphine ligands such as BINAP have demonstrated high efficiency in the asymmetric hydrogenation of various α-keto esters.

Key factors influencing the stereochemical outcome include the structure of the substrate, the catalyst system, and reaction conditions such as temperature, pressure, and solvent. The development of these catalytic systems is a continuous area of research, aiming for higher turnover numbers and broader substrate scope. nih.gov

Table 1: Examples of Asymmetric Hydrogenation of α-Keto Esters This table is illustrative and provides examples for analogous compounds, as specific data for 2-oxo-2-phenylbutyric acid can be proprietary or scattered in literature.

| Catalyst System | Substrate | Product Enantiomeric Excess (ee) | Reference |

| Ru(II)-BINAP | Methyl benzoylformate | >98% | nih.gov |

| Rh(I)-DIPAMP | α-Acetamidoacrylic acid derivative | >95% | nih.gov |

| Ir(I)-Josiphos | Ethyl pyruvate | >90% | nih.gov |

Chiral Ligand Design and Application in Stereoselective Catalysis

The success of asymmetric metal catalysis is intrinsically linked to the design of chiral ligands. nih.gov These ligands impart their chirality to the metal center, creating a chiral environment that directs the approach of the substrate and dictates the stereochemistry of the product. researchgate.net

Several classes of chiral ligands have been developed and successfully applied in the synthesis of chiral α-hydroxy acids. Privileged ligand backbones, such as those based on C2-symmetry like BINAP and DuPhos, have proven to be highly effective. nih.govutexas.edu More recently, non-symmetrical P,N-ligands, such as PHOX (phosphinooxazolines), have emerged as powerful alternatives, often outperforming their symmetrical counterparts. nih.gov

The modular nature of many modern ligands allows for systematic tuning of their steric and electronic properties. This fine-tuning is critical for optimizing the catalyst for a specific substrate and reaction, maximizing both enantioselectivity and reactivity. nih.govfigshare.com For the synthesis of this compound, a ligand would be selected to effectively differentiate between the two faces of the prochiral ketone, 2-oxo-2-phenylbutyric acid, during hydrogenation.

Multi-Component Reactions for Carbon-Carbon Bond Formation with Stereocontrol

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all reactants, offer a highly convergent and efficient approach to complex molecules. researchgate.netnih.gov When combined with stereoselective control, MCRs can provide rapid access to chiral building blocks like α-hydroxy acids.

Isonitrile-based MCRs, such as the Passerini and Ugi reactions, are particularly relevant for the synthesis of α-hydroxy and α-amino acid derivatives. nih.gove-bookshelf.de For example, the Passerini three-component reaction involves the reaction of a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. Subsequent hydrolysis can yield the desired α-hydroxy acid.

Achieving stereocontrol in MCRs can be accomplished by using a chiral reactant, an auxiliary, or a chiral catalyst. The development of asymmetric MCRs is an active field of research, aiming to create complex chiral structures in a single, efficient step. e-bookshelf.deresearchgate.net

Biocatalytic Approaches to Chiral α-Hydroxy Acids

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. dergipark.org.tr This approach is lauded for its high selectivity (chemo-, regio-, and enantio-), mild reaction conditions, and environmental compatibility. nih.gov

Enzyme-Catalyzed Kinetic Resolution of Racemic Precursors

Kinetic resolution is a widely used method for separating a racemic mixture. In an enzyme-catalyzed kinetic resolution, one enantiomer of the racemate reacts significantly faster than the other, leading to the separation of the unreacted, slower-reacting enantiomer and the product from the faster-reacting enantiomer. nih.gov The theoretical maximum yield for the desired enantiomer in a classic kinetic resolution is 50%. nih.gov

For the synthesis of this compound, a racemic mixture of 2-hydroxy-2-phenylbutyric acid or its ester derivative can be subjected to enzymatic resolution. Enzymes such as lipases, proteases, or esterases are commonly employed for this purpose. researchgate.net

Lipases are a versatile class of enzymes that catalyze the hydrolysis of esters in aqueous environments and the synthesis of esters (via esterification or transesterification) in non-aqueous media. nih.govubbcluj.ro Their broad substrate tolerance and high enantioselectivity make them ideal catalysts for the kinetic resolution of racemic alcohols and carboxylic acids, including α-hydroxy acids. researchgate.netsci-hub.box

In a typical resolution of racemic 2-hydroxy-2-phenylbutyric acid ester, a lipase can selectively hydrolyze one enantiomer (e.g., the R-ester) at a much higher rate, leaving the unreacted (S)-ester in high enantiomeric excess. researchgate.net Conversely, in an esterification reaction starting from the racemic acid in an organic solvent, the lipase could selectively esterify the (S)-acid, allowing for its separation from the unreacted (R)-acid.

The choice of lipase, solvent, and acyl donor (in the case of esterification) are critical parameters that must be optimized to achieve high enantiomeric excess (ee) and conversion. mdpi.com For example, Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a widely used and highly effective biocatalyst for such resolutions. nih.gov

Table 2: Lipase-Mediated Kinetic Resolution of α-Hydroxy Acid Derivatives This table presents representative data for analogous systems to illustrate the effectiveness of the methodology.

| Enzyme | Substrate | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

| Lipase PS | (R,S)-Ethyl 2-hydroxy-4-phenylbutyrate | Hydrolysis | (R)-Ethyl 2-hydroxy-4-phenylbutyrate | >99% | researchgate.net |

| Candida rugosa Lipase | (R,S)-Naproxen methyl ester | Hydrolysis | (S)-Naproxen | >95% | nih.gov |

| Candida antarctica Lipase A | Racemic 2-phenylbutyric acid hexyl ester | Hydrolysis | (S)-2-phenylbutyric acid | ≥96% | google.com |

| Rhizopus chinensis Lipase | (R,S)-Ethyl 2-methylbutyrate | Hydrolysis | (R)-Ethyl 2-methylbutyrate | 92.4% | researchgate.net |

Asymmetric Bioreduction of Prochiral Keto Precursors

The asymmetric bioreduction of prochiral keto precursors represents a highly effective strategy for the synthesis of enantiomerically pure α-hydroxy acids, including this compound. This method involves the stereoselective reduction of the carbonyl group in a precursor molecule, such as 2-keto-2-phenylbutyric acid or its corresponding ester. The success of this approach hinges on the use of biocatalysts, typically enzymes, that can differentiate between the two faces of the planar carbonyl group, leading to the preferential formation of one enantiomer.

Most biocatalytic reductions of prochiral ketones adhere to Prelog's rule, which states that the hydride is delivered to the Re face of the carbonyl group. For a precursor like 2-keto-2-phenylbutyric acid, where the phenyl group has a higher Cahn-Ingold-Prelog priority than the ethyl group, this results in the formation of the (S)-alcohol, making this a particularly suitable strategy for producing the desired enantiomer nih.gov.

Application of Carbonyl Reductases and Dehydrogenases

The key enzymes employed in the asymmetric bioreduction of keto acids are carbonyl reductases and dehydrogenases, many of which are part of the short-chain dehydrogenase/reductase (SDR) superfamily scbt.com. These enzymes catalyze the transfer of a hydride from a nicotinamide cofactor, either NADH or NADPH, to the carbonyl carbon of the substrate. This process is highly stereospecific, yielding chiral alcohols with high enantiomeric excess (ee).

A significant challenge in these reactions is the need for stoichiometric amounts of the expensive NAD(P)H cofactor. To make the process economically viable, an in-situ cofactor regeneration system is essential. A common approach is to couple the primary reduction reaction with a secondary reaction catalyzed by another enzyme. For instance, formate dehydrogenase (FDH) is frequently used to oxidize formate to carbon dioxide, concurrently reducing NAD⁺ to NADH nih.gov.

In a study on the production of the analogous (R)-2-hydroxy-4-phenylbutyric acid ((R)-HPBA) from 2-oxo-4-phenylbutyric acid (OPBA), researchers developed a novel biocatalyst by co-expressing a mutant D-lactate dehydrogenase and a formate dehydrogenase in Escherichia coli semanticscholar.org. This engineered system efficiently reduced the keto acid to the corresponding hydroxy acid with excellent enantiomeric purity (>99% ee) and high productivity. The principles of this coupled-enzyme system are directly applicable to the synthesis of the (S)-enantiomer by selecting an appropriate (S)-selective dehydrogenase.

Table 1: Example of a Coupled-Enzyme System for Bioreduction of a Phenylbutyric Acid Precursor semanticscholar.org (Data based on the synthesis of (R)-HPBA from OPBA)

| Parameter | Condition / Value |

| Biocatalyst | Whole cells of E. coli co-expressing D-nLDHY52L/F299Y and FDH |

| Substrate | 2-oxo-4-phenylbutyric acid (OPBA) |

| Cofactor Regeneration | Formate / Formate Dehydrogenase (FDH) |

| Optimal pH | 6.5 |

| Temperature | 37°C |

| Product | (R)-2-hydroxy-4-phenylbutyric acid |

| Enantiomeric Excess | > 99% |

| Productivity | 47.9 mM h⁻¹ |

Nitrilase-Catalyzed Hydrolysis of α-Hydroxynitriles with Quaternary Stereocenters

An alternative biocatalytic route to α-hydroxy acids involves the enantioselective hydrolysis of α-hydroxynitriles (cyanohydrins). This strategy is particularly relevant for producing compounds like 2-hydroxy-2-phenylbutyric acid, which features a quaternary stereocenter (a stereocenter bonded to four non-hydrogen atoms). The synthesis begins with the formation of a racemic cyanohydrin, 2-hydroxy-2-phenylbutyronitrile, from the corresponding ketone. The key step is the subsequent kinetic resolution catalyzed by a nitrilase enzyme, which selectively hydrolyzes one enantiomer of the nitrile to the corresponding carboxylic acid, leaving the unreacted nitrile enantiomer behind.

The ability of nitrilases to process substrates with sterically demanding quaternary centers is crucial. Research on the nitrilase from Pseudomonas fluorescens EBC191 has demonstrated its capability to hydrolyze nitriles containing a quaternary α-carbon. This enzyme successfully converted substrates like 2-methyl-2-phenylpropionitrile and 2-hydroxy-2-phenylpropionitrile (acetophenone cyanohydrin), which are close structural analogues of the target precursor researchgate.net. This indicates that nitrilases are well-suited for converting substrates with bulky substituents at the α-carbon position researchgate.net. The mild, neutral conditions of enzymatic hydrolysis are a significant advantage, preventing the degradation of sensitive cyanohydrin substrates that can occur under harsh acidic or basic conditions nih.gov.

However, the enantioselectivity of nitrilases can be highly substrate-dependent. For instance, some nitrilases show excellent enantioselectivity for β-hydroxy nitriles but no selectivity for α-hydroxy nitriles like mandelonitrile nih.gov. Therefore, successful application of this method requires careful screening and selection of a nitrilase that exhibits high enantioselectivity for the specific 2-hydroxy-2-phenylbutyronitrile substrate.

Whole-Cell Biocatalysis and Microbial Transformations for Enantioselective Production

Employing whole microbial cells as biocatalysts offers several advantages over using isolated enzymes. Whole-cell systems are generally more robust, cost-effective, and eliminate the need for enzyme purification. Crucially, they contain the cellular machinery for the regeneration of essential cofactors like NAD(P)H, which is a major benefit for reduction reactions rsc.orgmdpi.com.

The enantioselective production of chiral hydroxy acids from keto precursors has been successfully demonstrated using engineered whole-cell biocatalysts. For example, the production of (R)-2-hydroxy-4-phenylbutyric acid was achieved using recombinant E. coli cells semanticscholar.org. In this system, the cells were engineered to co-express both the necessary dehydrogenase for the ketone reduction and the formate dehydrogenase for cofactor recycling semanticscholar.org. This integrated system allows for a streamlined process where the substrate is added to a suspension of the microbial cells, which then carry out the complete transformation.

The efficiency of whole-cell biocatalysis can be significantly influenced by various reaction parameters. Optimization of factors such as pH, temperature, cell concentration, and substrate loading is critical to maximize yield and productivity. In the aforementioned study, the highest product yield was achieved at a pH of 6.5 semanticscholar.org.

Table 2: Optimization of Whole-Cell Concentration for Biotransformation semanticscholar.org (Data based on the synthesis of (R)-HPBA)

| Whole Cell Conc. (g DCW L⁻¹) | Substrate Conversion (%) | (R)-HPBA Yield (%) |

| 3 | 74.3 | 72.8 |

| 6 | 98.2 | 97.8 |

| 9 | 98.5 | 98.1 |

| 13 | 98.6 | 98.2 |

| 16 | 98.3 | 97.9 |

Racemization and Dynamic Kinetic Resolution Strategies for Enhanced Enantiopurity and Yield

While classical kinetic resolution, such as the nitrilase-catalyzed hydrolysis described earlier, is effective, its maximum theoretical yield for a single enantiomer is limited to 50%. To overcome this limitation, Dynamic Kinetic Resolution (DKR) can be employed. DKR is a powerful strategy that combines the kinetic resolution of a racemic substrate with a simultaneous in-situ racemization of the slower-reacting enantiomer nih.gov. This continuous conversion of the undesired enantiomer into the desired one allows for a theoretical yield of up to 100% of a single, enantiopure product princeton.eduprinceton.edu.

A DKR process for producing this compound could be designed for its ester derivative (e.g., ethyl 2-hydroxy-2-phenylbutyrate). This process would involve two key catalysts that must be compatible:

A Resolution Catalyst: An enzyme, typically a lipase, that enantioselectively acylates or deacylates one enantiomer of the racemic ester. Lipases have been successfully used for the kinetic resolution of the analogous ethyl-2-hydroxy-4-phenylbutyrate researchgate.net.

A Racemization Catalyst: A chemical catalyst that rapidly interconverts the two enantiomers of the starting material. Transition metal complexes, particularly those based on ruthenium, are highly effective for the racemization of α-hydroxy esters nih.gov.

For a successful DKR, the rate of racemization must be at least as fast as the rate of reaction of the faster-reacting enantiomer nih.govprinceton.edu. The combination of an enzymatic resolution with a chemo-catalytic racemization has proven to be a highly efficient method for producing enantiopure α-hydroxy esters in high yields and excellent enantiomeric excess nih.gov.

Process Optimization and Green Chemistry Considerations in Stereoselective Production

The biocatalytic methods described offer significant advantages from a green chemistry perspective. Compared to traditional chemical synthesis, enzymatic and whole-cell processes operate under mild conditions of temperature and pH, typically in aqueous media google.com. This reduces energy consumption and avoids the use of hazardous organic solvents and harsh reagents. The high selectivity (chemo-, regio-, and enantio-) of enzymes minimizes the formation of byproducts, leading to cleaner reaction profiles and simplified product purification nih.gov.

Process optimization is key to making these biocatalytic routes industrially viable. As seen in the whole-cell biocatalysis example, tuning parameters like pH and catalyst concentration can dramatically improve conversion and yield semanticscholar.org. Further optimization can involve substrate engineering, medium engineering, and immobilization of the enzyme or cells to enhance stability and allow for catalyst recycling.

The use of nitrilases also represents a "green" approach to producing chiral carboxylic acids nih.gov. Biocatalysis, in general, aligns with the principles of green chemistry by utilizing renewable catalysts (enzymes and cells) and often enabling the synthesis of complex molecules in fewer steps than traditional chemical routes.

Advanced Spectroscopic and Chromatographic Characterization of S 2 Hydroxy 2 Phenylbutyric Acid

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of (S)-2-Hydroxy-2-phenylbutyric acid exhibits several characteristic absorption bands that confirm its molecular structure.

The presence of the hydroxyl (-OH) group from the carboxylic acid and the tertiary alcohol results in a broad and strong stretching absorption band typically observed in the region of 2500-3300 cm⁻¹. libretexts.org This broadening is a consequence of intermolecular hydrogen bonding. libretexts.org The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a very strong and sharp peak, which is typically found around 1715 cm⁻¹. researchgate.net

The aromatic phenyl ring is evidenced by C-H stretching vibrations appearing above 3000 cm⁻¹ and C=C stretching vibrations within the ring, which are observed in the 1450-1600 cm⁻¹ region. researchgate.net Specifically, bands around 1494 cm⁻¹ and within the 1376-1494 cm⁻¹ range can be attributed to ring deformations. researchgate.net The aliphatic C-H stretching vibrations of the ethyl group are expected in the 2850-2960 cm⁻¹ range. Furthermore, C-O stretching vibrations from the alcohol and carboxylic acid functionalities are typically observed in the 1000-1300 cm⁻¹ region. researchgate.net

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid & Alcohol (H-bonded) |

| ~3030 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1715 (strong) | C=O Stretch | Carboxylic Acid |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1300-1000 | C-O Stretch | Carboxylic Acid & Alcohol |

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Analysis

Complementary to FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy provides information about the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic ring vibrations.

The C=C stretching vibrations of the phenyl ring typically produce intense bands in the 1590-1625 cm⁻¹ region. uliege.bewallonie.be The symmetric "breathing" mode of the aromatic ring, a characteristic and often strong band, is expected around 1000 cm⁻¹. The C=O stretch of the carboxylic acid, while strong in the IR, is generally weaker in the Raman spectrum and would appear in the 1680-1715 cm⁻¹ range. uliege.bewallonie.be Aliphatic C-H stretching and bending vibrations are also observable. Analysis of the low-frequency region (below 400 cm⁻¹) can provide insights into the skeletal vibrations of the entire molecule. uliege.bewallonie.be

Table 2: Expected FT-Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1715-1680 | C=O Stretch | Carboxylic Acid |

| 1625-1590 | C=C Stretch | Aromatic Ring |

| ~1000 | Ring Breathing | Aromatic Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure and stereochemistry of organic molecules.

¹H NMR and ¹³C NMR Spectral Analysis for Structural Confirmation

The ¹H NMR spectrum of this compound provides a wealth of information about the proton environment. The acidic proton of the carboxylic acid is highly deshielded and appears as a broad singlet far downfield, typically in the 10-12 ppm range. libretexts.org The protons of the phenyl group resonate in the aromatic region, usually between 7.2 and 7.5 ppm. nih.gov The methylene (B1212753) protons (-CH₂-) of the ethyl group are diastereotopic due to the adjacent chiral center and would likely appear as a complex multiplet. The terminal methyl protons (-CH₃) of the ethyl group would present as a triplet.

The ¹³C NMR spectrum confirms the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is significantly deshielded, appearing in the 170-180 ppm range. libretexts.org The carbons of the phenyl ring typically resonate between 125 and 140 ppm. rsc.org The carbon atom of the chiral center (C-OH) would be found in the 70-80 ppm region, and the aliphatic carbons of the ethyl group would appear at higher field strengths.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| 12.0 - 10.0 | -COOH | 180 - 170 | C=O |

| 7.5 - 7.2 | Aromatic-H | 140 - 125 | Aromatic-C |

| Multiplet | -CH₂- | 80 - 70 | C-OH |

| Triplet | -CH₃ | 30 - 20 | -CH₂- |

| 15 - 5 | -CH₃ |

Chiral Auxiliary-Mediated NMR for Enantiomeric Purity Determination

Determining the enantiomeric purity of a chiral compound is crucial. While standard NMR cannot distinguish between enantiomers, the use of a chiral derivatizing agent or a chiral solvating agent can overcome this limitation. A common approach involves reacting the chiral acid with a chiral auxiliary, such as a chiral alcohol or amine, to form diastereomers. nih.gov

These resulting diastereomers have distinct NMR spectra. nih.gov For instance, reacting this compound with an enantiomerically pure chiral amine would yield a pair of diastereomeric amides. The protons and carbons near the newly formed stereocenter will experience different chemical environments in the two diastereomers, leading to separate signals in the ¹H and ¹³C NMR spectra. The integration of these distinct signals allows for the precise quantification of the enantiomeric excess (ee) of the original acid. nih.gov This method provides a reliable and non-chromatographic means to assess enantiomeric purity. nih.gov

Chromatographic Methods for Enantiomeric Purity Assessment

Chromatographic techniques are essential for the separation and quantification of enantiomers, providing critical information on the enantiomeric purity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating the enantiomers of 2-hydroxy-2-phenylbutyric acid. This technique utilizes chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation.

Several types of CSPs are effective for the resolution of α-hydroxy acids and their derivatives. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used. For instance, a CHIRALPAK® IC column, which is made by immobilizing cellulosic tris(3,5-dichlorophenylcarbamate) on silica (B1680970) gel, has been successfully used to separate the enantiomers of mandelic acid and its derivatives. nih.govzju.edu.cn The mobile phase composition, including the type and concentration of the organic modifier (e.g., isopropanol, ethanol) and the acidic additive (e.g., trifluoroacetic acid - TFA), is optimized to achieve baseline separation. nih.govzju.edu.cn A lower content of alcohol in the mobile phase can increase retention times and improve resolution. nih.gov

Another approach involves using cyclodextrin-based CSPs or adding cyclodextrin (B1172386) derivatives to the mobile phase in reversed-phase HPLC. nih.govresearchgate.net Molecularly imprinted polymers (MIPs) have also been developed as CSPs for the separation of mandelic acid enantiomers, offering high selectivity. scielo.br

The selection of the appropriate chiral column and mobile phase is critical for achieving optimal separation. For example, a study on the enantiomeric separation of mandelic acid derivatives found that a CHIRALPAK® IC column provided excellent resolution for some derivatives but was less effective for others, highlighting the specificity of chiral recognition. nih.govzju.edu.cn The detection is typically performed using a UV detector at a wavelength where the compound absorbs, such as 230 nm for mandelic acid derivatives. nih.gov

Table 1: Example HPLC Conditions for Chiral Separation of Related Compounds

| Parameter | Condition | Reference |

| Column | CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm) | nih.govzju.edu.cn |

| Mobile Phase | n-hexane/isopropanol with 0.1% TFA | nih.gov |

| Flow Rate | 0.4–1.2 ml/min | nih.gov |

| Detection | UV at 230 nm | nih.gov |

| Temperature | 15–35 °C | nih.gov |

Gas Chromatography (GC) on Chiral Stationary Phases for Volatile Derivatives

Gas chromatography (GC) on chiral stationary phases is another powerful technique for assessing the enantiomeric purity of chiral compounds. However, due to the low volatility and high polarity of 2-hydroxy-2-phenylbutyric acid, derivatization is necessary prior to GC analysis. libretexts.orgmdpi.com Common derivatization methods include silylation, acylation, and alkylation, which increase the volatility and thermal stability of the analyte. libretexts.orgyoutube.com For α-hydroxy acids, this often involves converting the carboxylic acid to a methyl ester and the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether or an acyl derivative. nih.govumn.edu

Once derivatized, the enantiomers can be separated on a GC column coated with a chiral stationary phase. Cyclodextrin derivatives are widely used as chiral selectors in GC. mdpi.comgreyhoundchrom.com The choice of the specific cyclodextrin derivative (e.g., permethylated β-cyclodextrin) and the column dimensions can significantly impact the separation efficiency. mdpi.com The separation is based on the differential interactions between the enantiomeric derivatives and the chiral stationary phase. mdpi.com

Systematic studies on mandelic acid and its derivatives have helped establish principles that correlate the structure of the analyte with chiral selectivity, aiding in method development. mdpi.commdpi.com The elution order of the enantiomers can provide insights into the chiral recognition mechanism. mdpi.com

Table 2: Common Derivatization Reagents for GC Analysis

| Derivatization Method | Reagent | Functional Group Targeted | Resulting Derivative | Reference |

| Silylation | Trimethylsilane (TMS) | Hydroxyl, Carboxylic Acid | TMS ether, TMS ester | libretexts.org |

| Alkylation | Methyl iodide | Carboxylic Acid, Hydroxyl | Methyl ester, Methyl ether | nih.govumn.edu |

| Acylation | Acyl chlorides (e.g., benzoyl chloride) | Hydroxyl, Amine | Ester, Amide | libretexts.org |

Mass Spectrometry for Structural Confirmation and Isotopic Analysis (e.g., for Deuterated Analogues in Mechanistic Studies)

Mass spectrometry (MS) is a crucial tool for the structural confirmation of this compound and its derivatives. When coupled with a chromatographic separation technique like HPLC or GC, it provides a powerful analytical platform (LC-MS or GC-MS). The mass spectrum provides the molecular weight of the compound, and the fragmentation pattern offers information about its structure. nih.govuni.lu

For α-hydroxy acids, characteristic fragmentation patterns can be observed. In negative ion mode ESI-MS, deprotonated molecules [M-H]⁻ are commonly observed. researchgate.net Fragmentation of these ions can involve the loss of small molecules like water (H₂O) and carbon dioxide (CO₂). whitman.edu The fragmentation of related α-hydroxy acids shows that the cleavage of bonds adjacent to the carboxyl and hydroxyl groups is common. libretexts.org For instance, in the mass spectrum of a carboxylic acid, prominent peaks corresponding to the loss of OH (M-17) and COOH (M-45) can be present. libretexts.org

Mass spectrometry is also invaluable for isotopic analysis, which is particularly useful in mechanistic studies involving deuterated analogues of this compound. By using deuterated reagents or starting materials in a synthesis, researchers can track the incorporation and position of deuterium (B1214612) atoms in the final product. The mass difference between the deuterated and non-deuterated compounds is readily detected by MS, providing insights into reaction mechanisms.

Table 3: Predicted m/z Values for Adducts of 2-Hydroxy-2-phenylbutanoic Acid

| Adduct | Predicted m/z |

| [M+H]⁺ | 181.08592 |

| [M+Na]⁺ | 203.06786 |

| [M-H]⁻ | 179.07136 |

| [M+NH₄]⁺ | 198.11246 |

| [M+K]⁺ | 219.04180 |

| [M+H-H₂O]⁺ | 163.07590 |

| [M+HCOO]⁻ | 225.07684 |

| [M+CH₃COO]⁻ | 239.09249 |

| [M+Na-2H]⁻ | 201.05331 |

| [M]⁺ | 180.07809 |

| [M]⁻ | 180.07919 |

Data sourced from PubChem. uni.lu

Development and Validation of High-Throughput Chiral Analytical Protocols

The development of high-throughput screening (HTS) methods for determining enantiomeric excess (ee) is crucial in drug discovery and process development to accelerate the identification of optimal chiral catalysts and reaction conditions. nih.govnih.gov These protocols aim to be rapid, automated, and require minimal sample amounts. nih.gov

While traditional chiral HPLC and GC methods provide accurate ee determination, they can be time-consuming. registech.com Newer approaches focus on increasing the speed and automation of these techniques. For example, the use of core-shell chiral columns in HPLC can significantly reduce analysis times. nih.gov

Mass spectrometry-based methods, particularly electrospray ionization-mass spectrometry (ESI-MS), have emerged as a powerful tool for high-throughput ee determination. scilit.com These methods often involve the use of a chiral selector that forms diastereomeric complexes with the enantiomers, which can then be distinguished by their mass-to-charge ratios or fragmentation patterns. scilit.com Fully automated sample preparation and data processing systems can be integrated with ESI-MS to create a high-throughput workflow. scilit.com

Fluorescence-based assays in microplate format also offer a high-throughput alternative. nih.gov These assays rely on the formation of fluorescent diastereomeric complexes that exhibit different fluorescence intensities or wavelengths, allowing for the rapid determination of ee using a plate reader. nih.gov

The validation of any new analytical method is critical to ensure its reliability. registech.comscirp.org Method validation for chiral purity assays typically involves assessing parameters such as specificity, linearity, accuracy, precision, range, and the limit of detection (LOD) and quantitation (LOQ) for the undesired enantiomer. registech.comnih.govoup.com Robustness of the method should also be demonstrated to ensure it is unaffected by small variations in analytical conditions. registech.com

Table 4: Key Validation Parameters for Chiral Analytical Methods

| Parameter | Description | Typical Target | Reference |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis | nih.govscirp.org |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | R² ≥ 0.99 | nih.gov |

| Accuracy | The closeness of test results to the true value. | Inferred from Specificity, Linearity, and Precision | registech.com |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly. | RSD < 5% for major component, < 20% for minor component near LOQ | registech.com |

| LOD | The lowest amount of analyte in a sample which can be detected. | Signal-to-noise ratio of 3 | uma.es |

| LOQ | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10 | uma.es |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with varied parameters | registech.com |

Theoretical and Computational Chemistry Investigations of 2 Hydroxy 2 Phenylbutyric Acid

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic and geometric properties of molecules. biointerfaceresearch.com By employing functionals like B3LYP with various basis sets, researchers can accurately predict molecular structures and electronic characteristics. biointerfaceresearch.comnih.gov

Molecular Geometry Optimization and Conformational Analysis

The spatial arrangement of atoms in (S)-2-Hydroxy-2-phenylbutyric acid is crucial for its chemical behavior. DFT calculations, specifically using methods like B3LYP with a 6-31+G(d) basis set, are employed to determine the most stable three-dimensional structure of the molecule. biointerfaceresearch.com This process, known as geometry optimization, involves finding the minimum energy conformation of the molecule. nih.gov

Conformational analysis further explores the different spatial arrangements, or conformers, of the molecule that can exist due to the rotation around single bonds. By calculating the relative energies of these conformers, the most populated and therefore most relevant structures at a given temperature can be identified. For similar molecules, studies have shown that specific conformers may be stabilized by intramolecular hydrogen bonds.

Table 1: Selected Optimized Geometrical Parameters of 2-Hydroxy-2-phenylbutyric Acid Analogs (Theoretical)

| Parameter | Bond Length (Å) / Bond Angle (°) | Method |

| C-C (phenyl) | ~1.39 | B3LYP/6-31G(d) |

| C-O (hydroxyl) | ~1.43 | B3LYP/6-31G(d) |

| C=O (carboxyl) | ~1.21 | B3LYP/6-31G(d) |

| O-H (hydroxyl) | ~0.96 | B3LYP/6-31G(d) |

| C-C-C (backbone) | ~110° | B3LYP/6-31G(d) |

Note: The values presented are typical for similar functional groups and may vary slightly for the specific molecule of interest.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the chemical stability and reactivity of a molecule. wikipedia.org A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org For aromatic carboxylic acids, these values are crucial in understanding their biological interactions. researchgate.net DFT calculations are a standard method for determining the energies of these orbitals. rsc.org

Table 2: Frontier Molecular Orbital Energies of a Related Butanoic Acid Derivative

| Orbital | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These values are illustrative and based on calculations for similar butanoic acid derivatives. The exact values for this compound would require specific calculations. biointerfaceresearch.com

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.net The MEP is calculated by determining the electrostatic potential at a particular point in space near a molecule. chemrxiv.org

The map is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). walisongo.ac.idchemrxiv.org Green and yellow represent areas of intermediate potential. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxyl and hydroxyl groups, and positive potential around the acidic hydrogen atom of the carboxyl group. walisongo.ac.id

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study the interactions between orbitals within a molecule, providing a detailed picture of bonding and delocalization of electron density. mpg.denih.gov It examines the charge transfer or delocalization of electrons from a filled "donor" NBO to an empty "acceptor" NBO. researchgate.net

Simulation of Vibrational Spectra and Comparison with Experimental Data

Computational methods, particularly DFT, can be used to simulate the vibrational spectra (infrared and Raman) of molecules. biointerfaceresearch.com These simulations provide theoretical frequencies and intensities of the vibrational modes, which can then be compared with experimental data obtained from techniques like Fourier-transform infrared (FTIR) and FT-Raman spectroscopy. researchgate.net

The comparison between theoretical and experimental spectra allows for the detailed assignment of vibrational bands to specific motions of the atoms within the molecule. nih.gov Discrepancies between the calculated and observed spectra can often be reconciled by applying a scaling factor to the theoretical frequencies to account for anharmonicity and other limitations of the computational model. A good agreement between the simulated and experimental spectra serves as a validation of the calculated molecular geometry. biointerfaceresearch.com

Mechanistic Studies of Chiral Induction and Stereoselective Reactions

The "S" designation in this compound indicates that it is a chiral molecule, meaning it has a non-superimposable mirror image. Understanding the mechanisms by which this specific stereoisomer is formed or how it influences the stereochemical outcome of subsequent reactions is a key area of research.

Computational studies can be employed to investigate the transition states of reactions involving this chiral molecule. By calculating the energies of the different possible transition states leading to various stereoisomers, researchers can predict which product is likely to be favored. This information is invaluable for designing and optimizing stereoselective syntheses. For instance, the interaction between the chiral center of this compound and a reactant can be modeled to elucidate the factors that govern chiral induction.

Force Field-Based Molecular Modeling for Conformational Sampling and Dynamics

Force field-based molecular modeling serves as a powerful computational tool to investigate the conformational landscape and dynamic behavior of molecules like this compound. This approach, which is less computationally intensive than quantum mechanical methods, allows for the simulation of molecular motion over longer timescales, providing insights into the flexibility of the molecule and the relative stability of its various conformations.

The application of force field methods to this compound necessitates the selection of an appropriate force field that can accurately represent the potential energy surface of this specific molecule. Given its chemical structure, which includes a phenyl ring, a carboxylic acid group, a hydroxyl group, and an aliphatic chain, force fields such as the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) are suitable choices. nih.govnih.gov These force fields are specifically designed for drug-like organic molecules and are compatible with widely used biomolecular force fields like AMBER and CHARMM, respectively. nih.govnih.gov

Due to the unique combination of functional groups in this compound, pre-existing parameters within standard force field libraries may not be fully optimized. Therefore, a crucial step is the generation and validation of specific parameters for this molecule. This process typically involves obtaining equilibrium bond lengths, bond angles, and dihedral angle torsional potentials from high-level quantum mechanical calculations. frontiersin.orgscispace.com The atomic partial charges, which are critical for describing electrostatic interactions, are often determined by fitting them to the quantum mechanical electrostatic potential, for instance, using the Restrained Electrostatic Potential (RESP) or AM1-BCC methods. frontiersin.orgambermd.org This ensures that the force field can accurately reproduce the molecule's geometry and charge distribution.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Atoms Involved | Description |

| τ1 | C(ethyl)-Cα-C(phenyl)-C(phenyl) | Rotation of the phenyl group relative to the butyric acid backbone. |

| τ2 | H-O-Cα-C(ethyl) | Orientation of the hydroxyl proton. |

| τ3 | O=C-Cα-O | Conformation of the carboxylic acid group relative to the chiral center. |

| τ4 | C(methyl)-C(ethyl)-Cα-C(phenyl) | Rotation around the Cα-Cβ bond of the butyric acid chain. |

To explore the potential energy surface defined by these dihedral angles, molecular dynamics (MD) simulations are a common and effective technique. In an MD simulation, the molecule is placed in a simulated environment, often a box of explicit solvent molecules like water, and its trajectory over time is calculated by integrating Newton's equations of motion. acs.org This allows for the observation of conformational transitions and the statistical sampling of different states.

From the trajectories generated by MD simulations, various properties can be analyzed. The relative energies of different conformers can be calculated to identify the most stable structures. The population of different conformational states can be determined, providing insight into which shapes the molecule is most likely to adopt at a given temperature. The results of such an analysis can be summarized in a table of stable conformers.

Table 2: Hypothetical Stable Conformers of this compound and Their Relative Energies

| Conformer | τ1 (°) | τ2 (°) | τ3 (°) | τ4 (°) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 90 | 180 | 0 | 60 | 0.00 | 45 |

| 2 | 90 | 180 | 0 | -60 | 0.50 | 25 |

| 3 | 90 | 180 | 180 | 60 | 0.80 | 15 |

| 4 | 45 | 180 | 0 | 180 | 1.20 | 10 |

| 5 | -45 | 180 | 0 | 180 | 1.25 | 5 |

Note: The data in this table are hypothetical and for illustrative purposes. Actual values would be derived from detailed computational studies.

Furthermore, molecular dynamics simulations can reveal the dynamic nature of this compound. For instance, the frequency of transitions between different conformational states can be quantified, providing a measure of the molecule's flexibility. The study of analogous molecules like ibuprofen (B1674241) has shown that MD simulations can effectively probe the interactions of such compounds with their environment, for example, their ability to permeate cell membranes. tandfonline.com In the case of this compound, understanding its dynamic behavior in solution is a critical step toward comprehending its chemical reactivity and potential biological activity.

Chemical Reactivity and Derivatization Studies of S 2 Hydroxy 2 Phenylbutyric Acid

Reactions of the Carboxyl Group (e.g., Esterification, Amidation, Reduction to Alcohol)

The carboxyl group of (S)-2-hydroxy-2-phenylbutyric acid is a versatile functional group that readily undergoes several key transformations. libretexts.org

Esterification: The formation of esters from this compound can be achieved through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. libretexts.org For instance, the reaction with ethanol (B145695) and sulfuric acid yields ethyl (S)-2-hydroxy-2-phenylbutyrate. google.com This process is typically reversible and driven to completion by using the alcohol as a solvent or by removing water as it is formed.

Amidation: The direct conversion of the carboxylic acid to an amide can be challenging due to the basicity of amines, which can deprotonate the carboxylic acid to form an unreactive carboxylate. khanacademy.org To overcome this, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are often employed. The carboxylic acid first reacts with DCC to form a highly reactive intermediate, which is then readily attacked by an amine to form the corresponding amide. khanacademy.org Studies on similar α-hydroxy-β-amino acids have shown that the use of strong activation methods like EDC-HOAt without the addition of a base can be effective for amide bond formation. nih.gov Boric acid has also been shown to catalyze the amidation of carboxylic acids, preserving the stereochemical integrity of the chiral centers in both the carboxylic acid and the amine. orgsyn.org

Reduction to Alcohol: The carboxyl group can be reduced to a primary alcohol. libretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. chemistrysteps.comchemistrysteps.com The reaction with LiAlH₄ proceeds through an aldehyde intermediate, which is further reduced to the alcohol. libretexts.org It is important to note that the aldehyde cannot typically be isolated as it is more reactive than the starting carboxylic acid. chemistrysteps.comlibretexts.org

Reactions of the Tertiary Hydroxyl Group (e.g., Oxidation, Etherification, Protection/Deprotection Strategies)

The tertiary hydroxyl group in this compound presents unique reactivity and challenges, particularly concerning oxidation and the need for protective group strategies in multi-step syntheses.

Oxidation: Tertiary alcohols are generally resistant to oxidation under standard conditions because the carbon atom bearing the hydroxyl group lacks a hydrogen atom. libretexts.orgbyjus.com Oxidation reactions typically involve the removal of a hydrogen from both the hydroxyl group and the adjacent carbon to form a double bond, a process not feasible for tertiary alcohols without breaking carbon-carbon bonds. libretexts.orgbyjus.com However, under harsh conditions, oxidation to a ketone, 2-oxo-2-phenylbutyric acid, can occur.

Etherification: The hydroxyl group can be converted to an ether. The Williamson ether synthesis, involving the reaction of the corresponding alkoxide with an alkyl halide, is a common method. msu.edu However, for tertiary alcohols, this can be complicated by competing elimination reactions.

Protection/Deprotection Strategies: In complex syntheses, it is often necessary to protect the hydroxyl group to prevent it from interfering with reactions at other sites. libretexts.org Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBS)), benzyl (B1604629) ethers, and acetals. libretexts.orgmasterorganicchemistry.com

Silyl Ethers: These are formed by reacting the alcohol with a silyl halide (e.g., TBS-Cl) in the presence of a base like imidazole. highfine.com They are generally stable but can be removed under acidic conditions or with fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). highfine.comgoogle.com

Benzyl Ethers: Formed by Williamson ether synthesis, they are stable to many reagents but can be removed by catalytic hydrogenation. libretexts.org

Acetal Protecting Groups: These are sensitive to acid and are often used when subsequent reactions are performed under basic or neutral conditions. highfine.comhighfine.com

The choice of protecting group depends on the specific reaction conditions to be employed in subsequent steps. libretexts.org

Transformations Involving the Phenyl Ring (e.g., Electrophilic Aromatic Substitution, Hydrogenation)

The phenyl ring of this compound can undergo transformations typical of aromatic compounds, including electrophilic aromatic substitution and hydrogenation.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring can react with electrophiles, leading to the substitution of a hydrogen atom on the ring. pitt.edumasterorganicchemistry.com The hydroxyl and alkylcarboxylic acid groups attached to the benzylic position will influence the regioselectivity of these reactions. Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., chlorine, bromine) onto the aromatic ring, typically requiring a Lewis acid catalyst like FeCl₃ or FeBr₃. libretexts.org

Nitration: Substitution with a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. youtube.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. libretexts.orgyoutube.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. pitt.edu

The mechanism for these reactions generally involves the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Hydrogenation: The phenyl ring can be reduced to a cyclohexyl ring through catalytic hydrogenation. calis.edu.cnrsc.org This reaction is typically carried out using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. google.comcalis.edu.cnrsc.org This transformation converts the aromatic moiety into a saturated cyclic system.

Synthesis of Chiral Derivatives for Structural Activity Relationship (SAR) Studies in Chemical Biology

The synthesis of a variety of chiral derivatives of this compound is crucial for structure-activity relationship (SAR) studies. These studies help in understanding how modifications to the molecule's structure affect its biological activity.

By systematically modifying the carboxyl, hydroxyl, and phenyl groups while retaining the (S)-configuration at the chiral center, libraries of compounds can be generated. For example:

A series of esters and amides can be synthesized from the carboxyl group to explore the effect of different substituents on biological interactions.

The hydroxyl group can be converted to a range of ethers or other functional groups.

The phenyl ring can be substituted at various positions with different functional groups through electrophilic aromatic substitution reactions.

These derivatives are then tested for their biological activity. The resulting data allows researchers to build a model of the pharmacophore, identifying the key structural features required for the desired biological effect. This information is invaluable in the design of more potent and selective compounds. The synthesis of such derivatives often requires careful planning of synthetic routes, including the use of protecting groups and stereospecific reactions to ensure the desired stereochemistry is maintained.

Role As a Chiral Building Block in Advanced Organic Synthesis

Precursor for the Synthesis of Complex Chiral Molecules with Defined Stereochemistry

The inherent chirality of (S)-2-hydroxy-2-phenylbutyric acid makes it an excellent starting material for the synthesis of more complex chiral molecules with a high degree of stereocontrol. Organic chemists can leverage the existing stereocenter to introduce new chiral centers with predictable stereochemistry, a cornerstone of modern asymmetric synthesis.

A notable application is in the synthesis of biologically active compounds. For instance, the related (R)-2-hydroxy-4-phenylbutyric acid is a key intermediate in the production of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure. nih.govnih.gov The synthesis of these complex pharmaceutical agents often relies on the stereoselective construction of key fragments, a role for which chiral α-hydroxy acids are well-suited.

The synthetic utility of this compound extends to the preparation of various chiral intermediates. Through a series of chemical transformations, the hydroxyl and carboxylic acid functionalities can be modified to introduce new functional groups and build molecular complexity. For example, the carboxylic acid can be converted to an amide, ester, or ketone, while the hydroxyl group can be protected, oxidized, or replaced. These transformations, when carried out under carefully controlled conditions, can proceed with high stereoselectivity, preserving the integrity of the original chiral center.

Table 1: Examples of Complex Molecules Synthesized from Chiral 2-Hydroxy Acid Derivatives

| Starting Material | Target Molecule Class | Significance |

| (R)-2-hydroxy-4-phenylbutyric acid | ACE Inhibitors (e.g., Benazepril, Enalapril) | Treatment of hypertension and congestive heart failure. nih.govnih.gov |

| (S)-2-hydroxy-2-methylbutyric acid | Chiral Intermediates | Building blocks for various complex organic molecules. nih.gov |

| Chiral 2-hydroxy-4-arylbut-3-enoic acid derivatives | Precursors for ACE inhibitors | Important for the synthesis of drugs like enalapril (B1671234) and lisinopril. researchgate.net |

Application as a Chiral Auxiliary in Diastereoselective Reactions

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. wikipedia.orgnih.gov After the desired stereochemistry has been established, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com this compound and its derivatives can function as effective chiral auxiliaries in a variety of diastereoselective reactions.

The principle behind using a chiral auxiliary is to create a chiral environment around the reacting center of the substrate. The steric and electronic properties of the auxiliary block one face of the prochiral center, forcing the incoming reagent to attack from the less hindered face. This results in the preferential formation of one diastereomer over the other.

For example, when this compound is esterified with a prochiral ketone, the resulting α-keto ester can undergo diastereoselective reduction. The bulky phenyl group of the auxiliary can effectively shield one face of the ketone, leading to the formation of the corresponding α-hydroxy ester with high diastereomeric excess. Subsequent hydrolysis of the ester removes the chiral auxiliary, yielding the desired enantiomerically enriched α-hydroxy acid.

The effectiveness of a chiral auxiliary is typically measured by the diastereomeric excess (d.e.) of the product, which is the excess of one diastereomer over the other. High d.e. values indicate a high degree of stereocontrol exerted by the auxiliary.

Table 2: Diastereoselective Reactions Using Chiral Auxiliaries

| Chiral Auxiliary Type | Reaction Type | Substrate | Diastereomeric Ratio/Excess | Reference |

| Oxazolidinones | Aldol (B89426) Reaction | N-acyl oxazolidinone and aldehyde | >95:5 ds | researchgate.net |

| trans-2-Phenylcyclohexanol | Ene Reaction | Glyoxylate ester | 10:1 dr | wikipedia.org |

| Benzoyl-S,O-acetals | Alkylation | Chiral benzoyl-S,O-acetal | High diastereoselectivity | nih.gov |

While specific data on this compound as a chiral auxiliary is not extensively documented in the provided search results, the principles of using chiral α-hydroxy acids in this context are well-established in asymmetric synthesis. nih.gov

Contribution to the Design and Synthesis of Novel Chiral Scaffolds

A chiral scaffold is a core molecular framework that possesses chirality and can be further functionalized to create a library of chiral molecules. nih.gov this compound can serve as a valuable starting material for the design and synthesis of novel chiral scaffolds, which are crucial components in areas such as asymmetric catalysis and medicinal chemistry.

The bifunctional nature of this compound allows for the introduction of diverse substituents at both the hydroxyl and carboxylic acid positions. This enables the creation of a wide range of chiral scaffolds with tunable steric and electronic properties. For instance, the carboxylic acid can be converted into an amide, and the hydroxyl group can be used as a handle to attach other molecular fragments, leading to the formation of complex, three-dimensional structures.

One important application of chiral scaffolds is in the development of chiral ligands for transition metal-catalyzed asymmetric reactions. hawaii.edu Chiral ligands coordinate to a metal center and create a chiral environment that influences the stereochemical outcome of the reaction. The design of effective chiral ligands is a major focus of research in asymmetric catalysis. nih.gov

By incorporating the this compound moiety into a larger molecular framework, chemists can create new classes of chiral ligands. The stereogenic center of the acid provides the necessary chirality, while the phenyl group and the substituents at the hydroxyl and carboxyl groups can be modified to fine-tune the ligand's properties and its interaction with the metal center and the substrate. The development of novel chiral scaffolds is an ongoing endeavor in organic chemistry, with the potential to lead to new and more efficient methods for the synthesis of enantiomerically pure compounds. rsc.org

Future Directions and Emerging Research Areas Pertaining to S 2 Hydroxy 2 Phenylbutyric Acid

Development of Novel and More Efficient Enantioselective Catalytic Systems

The development of highly efficient and selective catalytic systems is a primary objective in the synthesis of chiral molecules like (S)-2-Hydroxy-2-phenylbutyric acid. Current research is moving beyond classical resolution techniques toward asymmetric synthesis, where the desired enantiomer is generated directly.

A promising area is the use of transition metal catalysis. For instance, palladium-catalyzed C(sp³)–H alkylation of readily available chiral precursors like lactic acid presents a novel strategy. rsc.org This method allows for the introduction of various alkyl groups, offering a versatile route to a range of chiral α-hydroxy acids (AHAs). rsc.org The use of a directing group, such as 8-aminoquinoline, is crucial for activating the C-H bond and controlling the stereochemistry of the reaction. rsc.org Adapting such methodologies to start from a phenyl-containing precursor could provide a direct and atom-economical route to this compound.

Future work in this domain will likely focus on:

Ligand Design: Creating new chiral ligands for transition metals (e.g., Palladium, Rhodium, Iridium) to improve enantioselectivity and catalytic turnover numbers.

Earth-Abundant Metal Catalysts: Shifting from precious metals to more sustainable and cost-effective alternatives like iron, copper, and nickel.

Organocatalysis: Expanding the use of small organic molecules as catalysts, which can offer mild reaction conditions and avoid metal contamination in the final product.

| Catalytic Approach | Precursor Example | Key Feature | Potential Advantage for this compound Synthesis |

| Pd-Catalyzed C-H Alkylation | Lactic Acid | Uses a directing group to functionalize a C(sp³)–H bond. rsc.org | Direct, atom-economical route from simple precursors. rsc.org |

| Asymmetric Hydrogenation | 2-Oxo-2-phenylbutyric acid | Employs chiral metal complexes (e.g., Rh, Ru) to reduce a ketone enantioselectively. | High enantiomeric excess (ee) and yield under optimized conditions. |

| Organocatalysis | 2-Oxo-2-phenylbutyric acid | Uses chiral organic molecules (e.g., prolinol derivatives) to catalyze reactions like asymmetric aldol (B89426) or Henry reactions. nih.gov | Metal-free, often milder conditions, environmentally benign. nih.gov |

Advanced Biocatalytic Engineering for Enhanced Specificity and Productivity

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild, environmentally friendly conditions. For the production of chiral hydroxy acids, enzymes like hydroxy acid dehydrogenases (HADHs), carbonyl reductases (CRs), and hydroxynitrile lyases (HNLs) are particularly relevant. nih.govnih.govnih.gov

Research in this area is heavily focused on protein engineering to create bespoke biocatalysts. For example, a novel hydroxy acid dehydrogenase from Enterobacter sp. BK2K was identified and functionally expressed in E. coli for the synthesis of (S)-2-hydroxy carboxylic acids from their corresponding 2-oxo acids. nih.gov Similarly, engineered carbonyl reductase (CpCR) coupled with glucose dehydrogenase (GDH) for cofactor regeneration has been shown to be highly efficient in producing (R)-2-hydroxy-4-phenylbutyrate ethyl ester, a structurally related compound, achieving over 98% conversion and 99.9% ee. nih.gov Such systems could be readily adapted for the synthesis of the (S)-enantiomer of 2-hydroxy-2-phenylbutyric acid by selecting or engineering an enzyme with the opposite stereopreference.

Key future developments include:

Directed Evolution and Site-Directed Mutagenesis: Tailoring enzymes to accept specific substrates (like 2-oxo-2-phenylbutyric acid), enhance their stability in industrial conditions (temperature, solvents), and improve their enantioselectivity. nih.gov

Cofactor Regeneration Systems: Developing more efficient and economical in-situ methods to regenerate expensive cofactors like NAD(P)H, which are essential for many reductase enzymes. nih.govacs.org

| Enzyme System | Precursor | Product Example | Key Innovation |

| Hydroxy Acid Dehydrogenase (HADH) | 2-Oxo-4-phenylbutanoic acid | (S)-2-Hydroxy-4-phenylbutanoic acid (>94% ee) | Gene cloning and functional expression in E. coli with a coupled NADH regeneration system. nih.gov |

| Carbonyl Reductase (CpCR) & Glucose Dehydrogenase (GDH) | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | (R)-HPBE (99.9% ee) | Fusion-expressed bi-enzyme system for efficient in-situ cofactor regeneration. nih.gov |

| D-Lactate Dehydrogenase (mutant) | 2-Oxo-4-phenylbutyric acid (OPBA) | (R)-HPBA (>99% ee) | Protein engineering (Y52L/F299Y mutant) to enhance activity towards the target substrate. nih.gov |

| Hydantoinase & L-N-Carbamoylase | Racemic 5-[2-phenylethyl]-imidazolidine-2,4-dione | (S)-2-Amino-4-phenylbutanoic acid | Chemoenzymatic route from a hydantoin (B18101) precursor. nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability

To transition from laboratory-scale synthesis to industrial production, scalability is key. The integration of catalytic processes with continuous flow chemistry and automated synthesis platforms represents a significant leap forward.

Flow chemistry, where reactants are continuously pumped through a reactor, offers superior control over reaction parameters like temperature, pressure, and mixing, leading to improved safety, consistency, and yield. nih.gov For enantioselective catalysis, this technology allows for the use of immobilized catalysts (both chemical and enzymatic) in packed-bed reactors, simplifying product purification and enabling catalyst recycling. nih.gov Continuous flow systems have been successfully used for the synthesis of various chiral active pharmaceutical ingredients (APIs), demonstrating the technology's potential for producing compounds like this compound. nih.gov

Automated synthesis platforms further accelerate research and development by enabling high-throughput screening of reaction conditions, catalysts, and substrates. sigmaaldrich.comscripps.educhemspeed.com These robotic systems can perform entire workflows, from reaction setup and execution to analysis and purification, with minimal human intervention. sigmaaldrich.comscripps.edu This allows researchers to rapidly identify optimal conditions for the synthesis of this compound, significantly shortening the development timeline. researchgate.net

Refinement of Computational Methodologies for Accurate Prediction of Chiral Phenomena

The rational design of chiral catalysts and enzymes is greatly enhanced by computational modeling. Accurately predicting the outcome of a stereoselective reaction, however, remains a significant challenge due to the subtle energy differences between the transition states leading to different enantiomers.

Emerging computational methodologies are addressing this challenge by developing automated workflows that can explore the complex conformational landscape of catalyst-substrate complexes. nih.gov These methods can now more reliably calculate the relative free energies of the different reaction pathways, allowing for the in-silico prediction of enantiomeric ratios (er). nih.gov Such tools are invaluable for:

Understanding Selectivity: Elucidating the specific molecular interactions (e.g., steric hindrance, hydrogen bonding) that govern the stereochemical outcome of a reaction.

Catalyst Design: Guiding the modification of ligands or enzyme active sites to enhance selectivity for the desired (S)-enantiomer. nih.gov

Screening: Computationally screening libraries of potential catalysts before committing to their synthesis and experimental testing, saving significant time and resources.

The ability to accurately model the transition states for reactions producing chiral centers is crucial for moving from trial-and-error discovery to a more predictive and design-oriented approach in catalyst development. nih.gov

Exploration of Sustainable and Bio-Inspired Approaches for Chiral Acid Production

The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals and fine chemicals. imgroupofresearchers.com For the production of this compound, this translates into a focus on developing processes that are not only efficient but also environmentally benign.

Key aspects of this sustainable approach include:

Use of Renewable Feedstocks: Exploring pathways that begin with bio-based starting materials instead of petrochemicals. imgroupofresearchers.comopenaccessgovernment.org For example, using fermentation to produce precursors like phenylpyruvic acid.

Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or supercritical fluids. longdom.orgmdpi.com Biocatalytic reactions are often performed in aqueous media, which is a significant advantage. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. imgroupofresearchers.com Asymmetric catalytic methods are inherently more atom-economical than classical resolutions, which discard at least 50% of the material.

Bio-inspired Catalysis: Designing synthetic catalysts that mimic the structure and function of natural enzymes, combining the robustness of chemical catalysts with the high selectivity of biocatalysts. longdom.org

By embracing these principles, the future production of this compound can become not only more efficient and scalable but also more sustainable, reducing its environmental footprint. imgroupofresearchers.com

Q & A

Q. Key Considerations :

- Optimize reaction pH and temperature to stabilize the enzyme or catalyst.

- Monitor reaction progress via TLC or HPLC to terminate at maximal yield.

How can researchers ensure enantiomeric purity during the synthesis of this compound?

Methodological Answer:

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak AD-H column) to separate enantiomers. Validate purity with ≥99% ee thresholds.

- Polarimetry : Measure optical rotation and compare to literature values for the (S)-enantiomer.

- Enzymatic Resolution : Employ lipases or esterases to selectively hydrolyze the undesired (R)-enantiomer from racemic mixtures .

Validation : Cross-validate results with H NMR or X-ray crystallography if crystalline derivatives are obtainable .

What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

Q. Best Practices :

- Use deuterated solvents (e.g., DO or CDCl) for NMR to avoid signal interference.

- Calibrate instruments with standards like tetramethylsilane (TMS) for NMR.

What strategies are recommended for resolving contradictions in reported biological or catalytic activities of this compound across studies?